molecular formula C21H27N3O2 B2469080 1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea CAS No. 1207010-76-1

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

Cat. No. B2469080
M. Wt: 353.466
InChI Key: YRXLVMOGCOYZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Rho Kinase (ROCK) Inhibition : A study by Pireddu et al. (2012) found that certain urea derivatives, including ones with methoxy groups on the phenyl ring, are potent inhibitors of Rho associated protein kinases (ROCK1 and 2). These derivatives demonstrated significant potency, indicating potential for therapeutic applications in diseases where ROCK activity is implicated, such as cardiovascular diseases and cancer Pireddu et al., 2012.

  • Acetylcholinesterase (AChE) Inhibition : Urea derivatives have also been studied for their potential as acetylcholinesterase inhibitors. A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed significant antiacetylcholinesterase activity, suggesting their potential use in treating diseases such as Alzheimer's Vidaluc et al., 1995.

  • Anticancer Properties : Mustafa et al. (2014) synthesized several urea derivatives and evaluated them for their enzyme inhibition and anticancer activities. Some derivatives demonstrated inhibitory effects on urease, β-glucuronidase, and phosphodiesterase enzymes, as well as in vitro anticancer activity against a prostate cancer cell line. This study underscores the potential of urea derivatives in developing new anticancer drugs Mustafa et al., 2014.

Interaction with Biological Molecules

  • DNA Interaction : Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA. These studies are crucial for understanding how certain urea derivatives might interact with genetic material, providing insights into their potential use in genetic research or therapy Ajloo et al., 2015.

Material Science and Hydrogel Formation

  • Hydrogel Formation : Lloyd and Steed (2011) demonstrated that certain urea derivatives could form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by changing the anion identity, indicating potential applications in material science for drug delivery systems or tissue engineering Lloyd & Steed, 2011.

properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-26-20-10-6-5-9-19(20)23-21(25)22-15-17-11-13-24(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLVMOGCOYZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Benzylpiperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

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